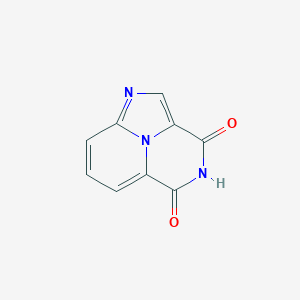
3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione
概要
説明
3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione, also known as TAA, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential biomedical applications. TAA is a derivative of acenaphthylene and contains a triazole ring, which makes it a unique and versatile molecule.
作用機序
The mechanism of action of 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione is still not fully understood. However, it has been proposed that 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione acts by binding to DNA and interfering with its replication and transcription. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione also inhibits the activity of topoisomerases, which are enzymes involved in DNA replication and repair. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has been shown to induce the formation of reactive oxygen species, which leads to oxidative stress and ultimately cell death. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has also been reported to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
生化学的および生理学的効果
3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has been shown to have various biochemical and physiological effects. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has been reported to inhibit the activity of several enzymes, such as carbonic anhydrase, cholinesterase, and tyrosinase. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has also been shown to inhibit the uptake of glucose by cancer cells, which leads to a decrease in their energy supply. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has been reported to induce the expression of heat shock proteins, which are involved in cellular stress response. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has also been shown to modulate the immune system by increasing the production of cytokines and chemokines.
実験室実験の利点と制限
3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has several advantages for lab experiments. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione is easy to synthesize and purify, which makes it readily available for research purposes. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione is stable under normal laboratory conditions and can be stored for extended periods without significant degradation. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has a high degree of solubility in organic solvents, which makes it suitable for various experimental techniques, such as spectroscopy and chromatography. However, 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has some limitations for lab experiments. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione is relatively toxic and can cause adverse effects on living organisms at high concentrations. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione also has limited water solubility, which makes it challenging to study its biological activity in aqueous environments.
将来の方向性
3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has several potential future directions for scientific research. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione can be modified to improve its anticancer activity and reduce its toxicity. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione can also be used as a fluorescent probe for the detection of other metal ions, such as zinc(II) and mercury(II). 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione can be utilized as a building block for the synthesis of novel materials with unique optical and electronic properties. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione can also be investigated for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and inflammation.
科学的研究の応用
3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has shown promising results in various scientific research applications, including medicinal chemistry, biochemistry, and materials science. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has been reported to exhibit potent anticancer activity against various cancer cell lines, such as breast cancer, lung cancer, and prostate cancer. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione acts by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has also been shown to possess antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has been used as a fluorescent probe for the detection of metal ions, such as copper(II) and iron(III), due to its chelating ability. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has also been utilized as a building block for the synthesis of novel materials, such as metal-organic frameworks and coordination polymers.
特性
CAS番号 |
177485-64-2 |
|---|---|
製品名 |
3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione |
分子式 |
C9H5N3O2 |
分子量 |
187.15 g/mol |
IUPAC名 |
2,6,12-triazatricyclo[6.3.1.04,12]dodeca-1,3,8,10-tetraene-5,7-dione |
InChI |
InChI=1S/C9H5N3O2/c13-8-5-2-1-3-7-10-4-6(12(5)7)9(14)11-8/h1-4H,(H,11,13,14) |
InChIキー |
IBLXHGHUMZWKRK-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C3N2C(=C1)C(=O)NC3=O |
正規SMILES |
C1=CC2=NC=C3N2C(=C1)C(=O)NC3=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

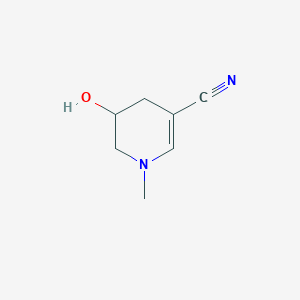
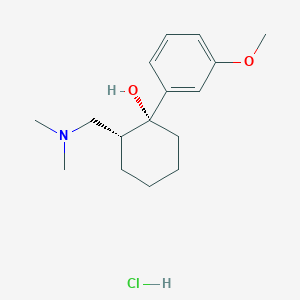
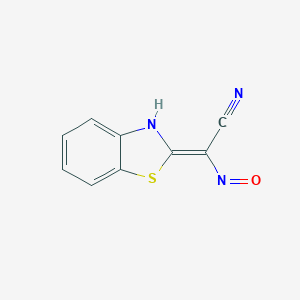
![Methyl 4-[(2S)-3-hydroxy-2-methylpropyl]benzoate](/img/structure/B63150.png)
![6-Oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B63151.png)
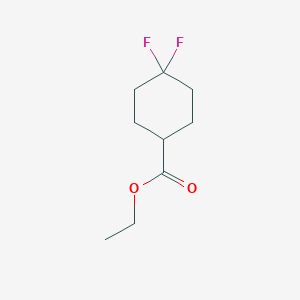
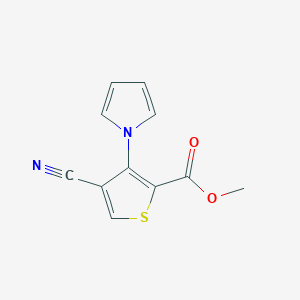
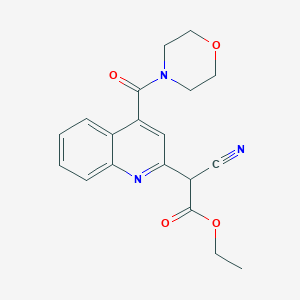
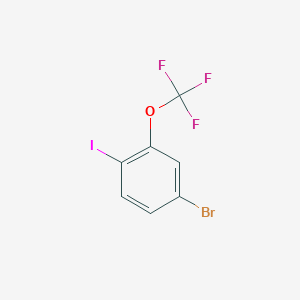
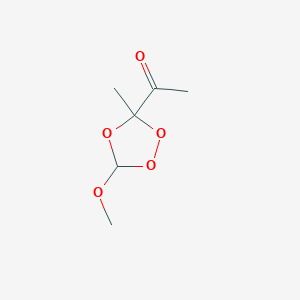
![2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B63164.png)
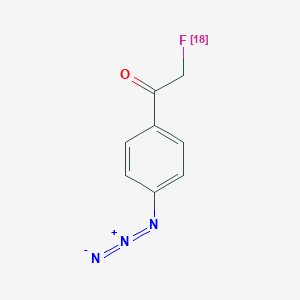
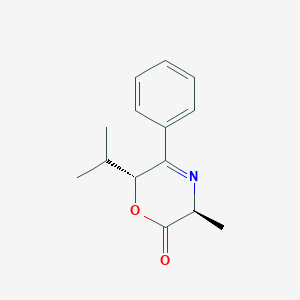
![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B63168.png)